4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid

描述

Molecular Identity and Classification

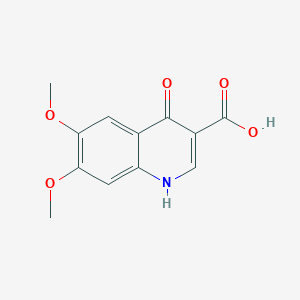

This compound belongs to the class of organic compounds known as quinoline carboxylic acids, which are quinolines wherein the quinoline ring system is substituted by a carboxyl group at one or more positions. The compound possesses a quinoline backbone consisting of a benzene ring fused to a pyridine ring, creating a planar, conjugated system that enhances stability and influences electronic properties. The molecular architecture features three key substituents that define its chemical behavior: methoxy groups (-OCH₃) at positions 6 and 7, a hydroxyl (-OH) group at position 4, and a carboxylic acid (-COOH) group at position 3.

The compound exists under multiple Chemical Abstracts Service registry numbers, including 26893-22-1 and 53977-29-0, reflecting different tautomeric forms or registration variants. The International Union of Pure and Applied Chemistry name for this compound is 6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid, which emphasizes the ketone tautomer of the 4-hydroxyl group. The molecular formula C₁₂H₁₁NO₅ corresponds to a molecular weight of 249.22 grams per mole, with an exact mass of 249.064 grams per mole.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₁NO₅ | |

| Molecular Weight | 249.22 g/mol | |

| Exact Mass | 249.064 g/mol | |

| Melting Point | 279-280°C | |

| Polar Surface Area | 88.88 Ų | |

| LogP (Partition Coefficient) | 1.6558 |

The compound demonstrates a moderate partition coefficient value of 1.6558, suggesting balanced lipophilicity that enables penetration through biological membranes while retaining aqueous solubility. The high polar surface area of 88.88 square angstroms, driven by hydroxyl and carboxylic acid groups, indicates significant hydrogen-bonding potential, which influences both its pharmacokinetic behavior and crystalline properties.

Historical Context and Discovery

The synthesis and characterization of this compound emerged from systematic investigations into quinoline derivatives during the latter half of the 20th century. Early synthetic routes were documented in Acta Chimica Hungarica in 1983, where researchers described methodologies utilizing 3,4-dimethoxyaniline as a starting material. These foundational studies established the compound as an accessible synthetic target through conventional organic transformations.

The historical development of this compound is intrinsically linked to the broader exploration of quinoline chemistry, which gained momentum due to the pharmaceutical importance of quinoline-based drugs. The compound was first registered in chemical databases in 2007, as evidenced by its creation date in PubChem, with subsequent modifications occurring as recently as 2025, indicating ongoing research interest. The development of synthetic methodologies has progressed through various approaches, including the Pfitzinger reaction and Doebner reaction variants, which have been extensively documented in patent literature, such as United States Patent 20100239576.

The compound has gained recognition within the research community as evidenced by its inclusion in multiple chemical databases and commercial catalogs. Its designation with multiple catalog numbers across different suppliers reflects the sustained demand for this compound in research applications. The historical trajectory shows increasing sophistication in synthetic approaches, moving from basic condensation reactions to more refined methodologies that improve yield and purity.

Significance in Quinoline Chemistry

Within the broader context of quinoline chemistry, this compound occupies a unique position due to its specific substitution pattern and resulting chemical properties. Quinoline derivatives have demonstrated remarkable versatility in medicinal chemistry, serving as scaffolds for antimalarial, antibacterial, antifungal, and anticancer agents. The presence of electron-donating methoxy groups at positions 6 and 7, combined with electron-withdrawing carboxylic acid functionality, creates a polarized structure that significantly affects reactivity and biological activity.

The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives, particularly those targeting specific biological pathways. Research has shown that quinoline carboxylic acids demonstrate considerable potential for repurposed pharmaceutical applications, exhibiting both cytotoxic and anti-inflammatory properties. The specific substitution pattern of this compound provides a unique electronic environment that can be exploited for structure-activity relationship studies.

The significance of this compound extends to its role as a model system for understanding quinoline reactivity patterns. The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile building block for medicinal chemistry applications. Studies have demonstrated that modifications at the 4-position of quinoline carboxylic acids can significantly impact biological activity, making this compound particularly valuable for lead optimization studies.

| Quinoline Derivative Class | Biological Activity | Structural Features |

|---|---|---|

| Quinoline-2-carboxylic acids | Metabolic regulation | Carboxyl at position 2 |

| Quinoline-3-carboxylic acids | Anti-inflammatory | Carboxyl at position 3 |

| Quinoline-4-carboxylic acids | Antimicrobial | Carboxyl at position 4 |

Current Research Landscape

Contemporary research on this compound has expanded beyond traditional synthetic applications to encompass biological activity screening and pharmaceutical development. Recent investigations have revealed promising anti-inflammatory properties, with studies demonstrating significant activity against lipopolysaccharide-induced inflammation in RAW264.7 mouse macrophages. These findings position the compound as a potential lead structure for developing novel anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs.

Current research efforts have also focused on understanding the compound's cytotoxic properties against various cancer cell lines. Studies have shown selective viability reduction in prolonged tumor incubations of cervical HeLa and mammary MCF7 cells, suggesting potential applications in cancer therapy. The compound demonstrates particularly notable growth inhibition capacities against mammary MCF7 cell lines, indicating tissue-specific activity that could be exploited for targeted therapeutic development.

The research landscape has been enriched by computational studies examining the molecular mechanisms underlying the compound's biological activities. Investigators have proposed that chelation with divalent metals through co-planarity with close proximity of the carboxyl group and nitrogen atom could represent the primary molecular mechanism for the compound's pharmacological effects. This mechanistic understanding has opened new avenues for rational drug design based on the quinoline carboxylic acid scaffold.

Recent synthetic methodology development has focused on improving the efficiency and environmental friendliness of preparation routes. Green chemistry approaches utilizing aqueous potassium hydroxide in ethanol under reflux conditions have been reported, offering improved yields and reduced environmental impact compared to traditional methods. These developments have made the compound more accessible for research applications and potential scale-up for pharmaceutical development.

The current research trajectory indicates growing interest in structure-activity relationship studies aimed at optimizing the compound's biological properties. Activity-guided structural modifications of the quinoline scaffold are being pursued to enhance both cytotoxic and anti-inflammatory pharmacologies. This approach represents a systematic effort to develop improved therapeutic agents based on the unique properties of this compound.

Structure

3D Structure

属性

IUPAC Name |

6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEYCDPOWKNXLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949686 | |

| Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53977-29-0, 26893-22-1 | |

| Record name | 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53977-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the formation of the quinoline core, followed by the introduction of hydroxy and methoxy groups at specific positions. The carboxylic acid group is then introduced through carboxylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

化学反应分析

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.

Substitution: The hydroxy and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Chemistry

This compound serves as a building block for synthesizing more complex quinoline derivatives. Its structure allows for various chemical modifications, making it a versatile component in organic synthesis.

Biology

Research has indicated that 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Studies have shown moderate effectiveness against various bacterial strains.

- Anticancer Activity : It has been investigated for its ability to inhibit cell proliferation in cancer cell lines through mechanisms involving protein kinase inhibition.

Medicine

Ongoing research aims to explore its potential as a therapeutic agent for various diseases. The compound's interaction with specific molecular targets suggests it may modulate cellular processes critical in disease progression.

Industry

In industrial applications, this compound is being evaluated for its role in developing new materials and chemical processes, particularly in the formulation of lubricants and other chemical products.

The biological activity of this compound can be summarized as follows:

Antibacterial Study

A study evaluated the antibacterial potency of this compound against various strains. Results indicated effective inhibition at concentrations around 100 µM, highlighting its potential as a therapeutic agent for opportunistic infections in immunocompromised patients.

Anticancer Research

Research focused on the compound's ability to inhibit specific protein kinases associated with cancer progression. Findings revealed significant growth inhibition in cancer cell lines, suggesting its utility in cancer therapeutics.

作用机制

The mechanism of action of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

相似化合物的比较

Comparison with Similar Compounds

Amide Derivatives

Amides of 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid exhibit superior analgesic properties compared to other structural classes. Key examples include:

- N-(3-Pyridylmethyl)amide : The lead compound shows 75.3% writhing inhibition at 20 mg/kg, surpassing conventional analgesics in safety profiles .

- Hetarylalkylamides (e.g., picolyl, furfuryl) : These derivatives retain strong activity, with the pyridine ring enhancing analgesic effects slightly .

- Benzylamides and halogen-substituted anilides : Modest activity variations are observed; chloro- and bromo-substituted anilides show moderate improvements in efficacy .

Structural Advantage : The 6,7-dimethoxy groups enhance receptor binding, while the 3-carboxamide moiety is critical for bioavailability .

Ester Derivatives

Esterification shifts applications from analgesics to antiparasitic agents:

- Buquinolate (Ethyl 4-hydroxy-6,7-diisobutoxyquinoline-3-carboxylate): A veterinary coccidiostat with diisobutoxy substituents, demonstrating the impact of alkoxy groups on biological targets .

- Proquinolate (Methyl 4-hydroxy-6,7-diisopropoxyquinoline-3-carboxylate): Similar to Buquinolate, it highlights the role of ester groups in altering pharmacokinetics .

Key Difference : Esters lack the analgesic potency of amides, emphasizing the necessity of the carboxamide group for pain modulation .

Heterocyclic and Structural Analogs

- Benzene-to-heterocycle replacements: Substituting the quinoline benzene ring with isosteres (e.g., pyridine) yields compounds with comparable activity, suggesting flexibility in the core structure .

Data Tables

Table 1: Pharmacological Activity of Selected Derivatives

Table 2: Structural Impact on Activity

生物活性

4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities, including potential therapeutic applications in antimicrobial and anticancer treatments. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₁NO₅

- Molecular Weight : 249.22 g/mol

- Structure : The compound features a quinoline scaffold with hydroxyl (-OH) and methoxy (-OCH₃) groups at specific positions, which influence its biological properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular processes such as signal transduction and gene expression.

- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially altering their activity and influencing physiological responses.

Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Moderate activity against bacterial strains | |

| Anticancer | Inhibition of cell proliferation via RTK inhibition | |

| Analgesic | Suggested analgesic properties |

Case Studies

- Antibacterial Study : A study evaluated the antibacterial potency of this compound against various strains, revealing effective inhibition at concentrations around 100 µM. The study emphasized its potential as a therapeutic agent for opportunistic infections in immunocompromised patients .

- Anticancer Research : Another research project focused on the compound's ability to inhibit specific protein kinases associated with cancer progression. Results indicated significant growth inhibition in cancer cell lines, suggesting its utility in cancer therapeutics .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid, and what methodological considerations are critical for reproducibility?

- Methodological Answer : The synthesis typically involves nitrification of 3,4-dimethoxyacetophenone to form a nitro intermediate, followed by condensation with N,N-dimethylformamide dimethyl acetal. Reduction cyclization under hydrogenation yields the quinoline core, and chlorination introduces the carboxylic acid moiety . Key considerations include:

- Nitrification : Optimize reaction temperature (25–30°C) to avoid over-nitration.

- Reduction Cyclization : Use palladium on carbon (Pd/C) as a catalyst for efficient hydrogenation.

- Chlorination : Control stoichiometry of phosphorus oxychloride (POCl₃) to prevent side reactions.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for analyzing hydrogen bonding and π-π stacking interactions in the quinoline core .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy groups at C6/C7, hydroxy at C4).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 277.27 for C₁₄H₁₅NO₅) .

Q. What are the key structural features influencing its reactivity and stability?

- Methodological Answer :

- Quinoline Core : The aromatic system facilitates electrophilic substitution at C2/C8 positions.

- Substituents : The C3-carboxylic acid enhances solubility in polar solvents, while C6/C7-methoxy groups sterically hinder reactions at adjacent positions .

- Stability : Decomposition above 288°C emits toxic fumes (e.g., acrid smoke), necessitating inert-atmosphere storage .

Advanced Research Questions

Q. How can structural modifications enhance pharmacological activity, and what methodological frameworks guide bioisosteric replacements?

- Methodological Answer :

- Bioisosteric Replacement : Replace the benzyl fragment in N-benzyl derivatives with heterocycles (e.g., 3-pyridine) to improve analgesic activity. For example:

- Synthesis : React this compound with 3-pyridinemethylamine via carbodiimide-mediated coupling.

- Evaluation : Use rodent hot-plate assays to quantify pain threshold elevation .

- Key Finding : 3-Pyridine derivatives show 2–3× higher activity than benzyl analogs, while furan/thiophene substitutions reduce efficacy .

Q. How do conflicting reports on biological activity (e.g., antimicrobial vs. analgesic) inform structure-activity relationship (SAR) studies?

- Methodological Answer :

- SAR Analysis :

- Antimicrobial Activity : Fluoro or piperazinyl substitutions at C6/C7 enhance Gram-negative targeting (e.g., E. coli MIC ≤0.5 µg/mL) .

- Analgesic Activity : Alkylamide derivatives (e.g., ethyl or isopropyl) optimize blood-brain barrier penetration .

- Contradiction Resolution : Divergent activities arise from substituent polarity; hydrophilic groups favor peripheral targets (antimicrobial), while lipophilic groups target CNS (analgesic) .

Q. What analytical challenges arise in quantifying degradation products, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Thermal decomposition generates 6,7-dimethoxyquinoline (via decarboxylation) and acrolein (from methoxy group breakdown) .

- Mitigation Strategies :

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate degradation products.

- Stability Studies : Conduct accelerated aging at 40°C/75% RH to model shelf-life .

Q. What crystallographic challenges occur when solving its metal complexes, and how can SHELX software address them?

- Methodological Answer :

- Challenges : Twinned crystals or low-resolution data (<1.0 Å) complicate phase determination.

- SHELX Workflow :

SHELXD : Solve phases via dual-space algorithms for poor-quality data.

SHELXL : Refine using restraints for disordered methoxy groups.

Validation : Check R-factors (<0.05) and electron density maps for missing hydrogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。